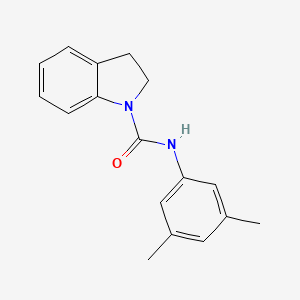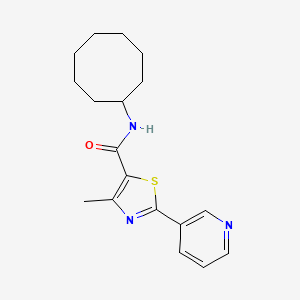![molecular formula C17H20N2O4S B4646557 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide
説明
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide, also known as DMPF, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DMPF is a small molecule that has been shown to exhibit promising biological activities, making it an attractive target for further investigation.
作用機序
The mechanism of action of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide involves its interaction with the Nav1.7 ion channel. 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide binds to a specific site on the channel, causing it to become inactive. This results in a decrease in the activity of the channel, which reduces the transmission of pain signals. The selectivity of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide for Nav1.7 makes it a promising candidate for the development of new pain medications that target this ion channel.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been shown to have a range of biochemical and physiological effects. In addition to its activity on the Nav1.7 ion channel, 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has also been found to inhibit the activity of other ion channels, including Nav1.5 and Kv7.2/7.3. These ion channels are involved in cardiac function and neuronal excitability, respectively. The inhibition of these channels by 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide may have implications for the development of new treatments for heart disease and neurological disorders.
実験室実験の利点と制限
One of the primary advantages of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide for lab experiments is its selectivity for the Nav1.7 ion channel. This makes it a useful tool for studying the role of this channel in pain sensation. However, one limitation of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide is its relatively low potency compared to other Nav1.7 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide. One area of interest is the development of more potent Nav1.7 inhibitors based on the structure of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide. Another potential direction is the investigation of the effects of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide on other ion channels and their potential applications in the treatment of various diseases. Additionally, the use of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide in animal models of pain and other diseases may provide valuable insights into its potential therapeutic applications.
科学的研究の応用
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been found to exhibit a range of biological activities that make it an attractive target for research. One of the primary applications of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide is in the study of ion channels, which are important targets for drug discovery. 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been shown to selectively inhibit the Nav1.7 ion channel, which is involved in pain sensation. This makes 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide a potential candidate for the development of new pain medications.
特性
IUPAC Name |
2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-11-16(13(2)23-12)17(20)18-14-5-7-15(8-6-14)24(21,22)19-9-3-4-10-19/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPDLBWHUXFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)
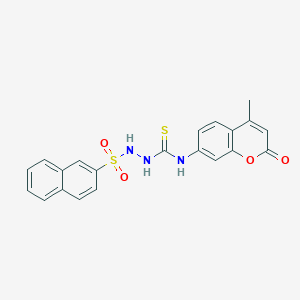

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)
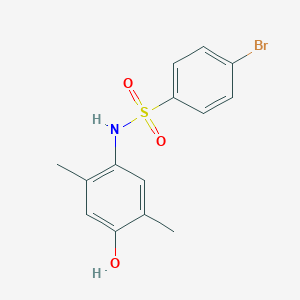
![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)
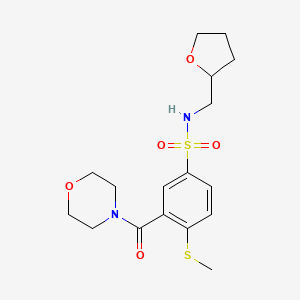
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)
